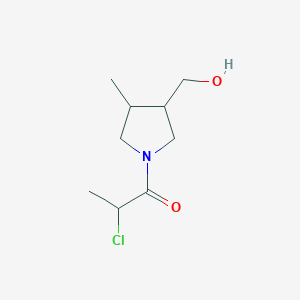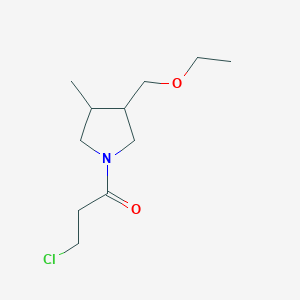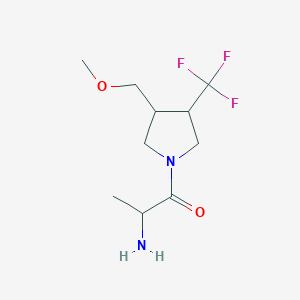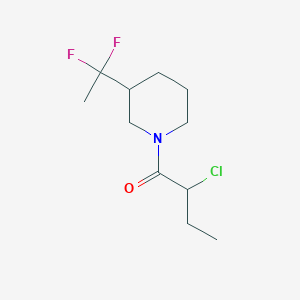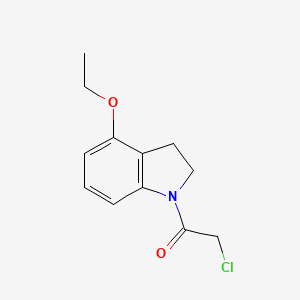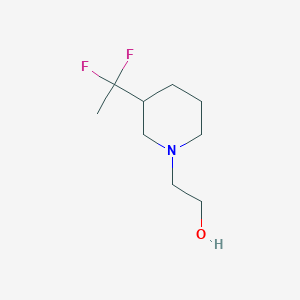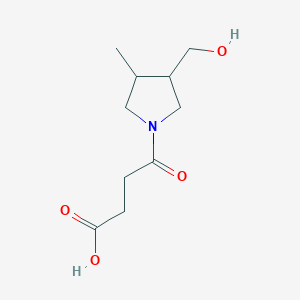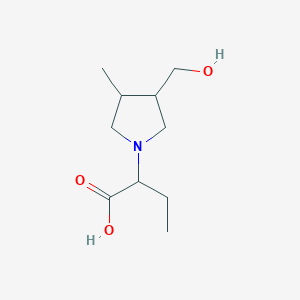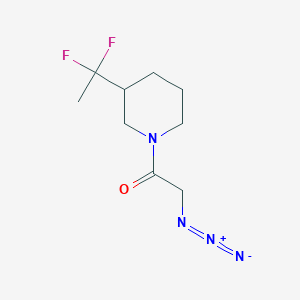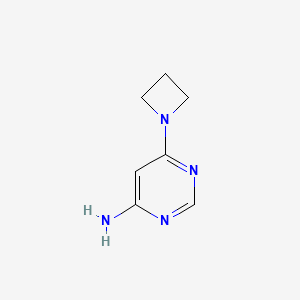
6-(Azetidin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(Azetidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrimidines in Cancer Treatment
Pyrrolobenzimidazoles, which include pyrimidine derivatives, have been explored for their significant roles in cancer treatment. These compounds, particularly focusing on their design, chemistry, cytotoxicity, and antitumor activity, offer a new class of antitumor agents with advantages over existing treatments. The mechanisms through which these compounds operate include DNA alkylation and cleavage upon two-electron reduction, acting as potent antitumor agents without the need for reductive activation (Skibo, 1998).
Anti-inflammatory Applications of Pyrimidines
Pyrimidines exhibit a broad range of pharmacological effects, including significant anti-inflammatory properties. The anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators, making them potent anti-inflammatory agents. This research highlights the development and structure-activity relationships (SARs) of pyrimidine derivatives as anti-inflammatory agents, offering insights into their potential therapeutic applications (Rashid et al., 2021).
Synthesis of N-heterocycles via Sulfinimines
The utility of chiral sulfinamides, including tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, sheds light on the versatile applications of pyrimidine derivatives in synthesizing structurally diverse N-heterocycles. This approach provides access to piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring the chemical versatility and applicability of these compounds in producing therapeutically relevant molecules (Philip et al., 2020).
Medicinal Perspectives on Pyrimidine Derivatives
The exploration of pyrimidine derivatives for anti-Alzheimer's agents highlights the continuous investigation into the neurological disorder treatment efficacy. Pyrimidine scaffolds have shown promise in synthesizing compounds with various substitutions to address neurological disorders, indicating the scaffold's potential in drug development for cognitive impairments (Das et al., 2021).
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, which include 6-(azetidin-1-yl)pyrimidin-4-amine, have a broad range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, often by mimicking the structure of natural substrates or by inhibiting key enzymes .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biochemical pathways, often related to the pharmacological effects they exhibit .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level, often related to the pharmacological effects they exhibit .
Action Environment
It is known that environmental factors can greatly impact the action of a compound .
Analyse Biochimique
Biochemical Properties
6-(Azetidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, including histamine H3 receptors, where it acts as a partial agonist . This interaction is crucial as it influences the cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cellular signaling pathways . Additionally, this compound has shown interactions with cytochrome P450 enzymes, affecting their metabolic stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involving histamine H3 receptors . This compound modulates gene expression and cellular metabolism by altering the activity of key signaling molecules. In vivo studies have shown that this compound can induce amnesic effects in mice, highlighting its impact on the central nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, mimicking the interactions of histamine and influencing receptor activity . This binding leads to the modulation of downstream signaling pathways, including the inhibition or activation of enzymes involved in cellular metabolism. The compound’s ability to interact with cytochrome P450 enzymes further underscores its role in modulating metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good metabolic stability, maintaining its activity over extended periods . Its stability can be influenced by environmental factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits partial agonist activity at histamine H3 receptors, while higher doses can lead to more pronounced effects, including potential toxicity . In vivo studies have demonstrated that a dosage of 5 mg/kg can induce amnesic effects in mice, indicating a threshold for its central nervous system activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions influence the compound’s metabolic stability and its ability to modulate metabolic flux. The compound’s effects on metabolite levels have been observed in various in vitro assays, highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, influencing its overall activity. The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, modulating cellular processes effectively .
Propriétés
IUPAC Name |
6-(azetidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYIXPVVCEWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


